Cas no 1805888-78-1 (Ethyl 4-(2-bromopropanoyl)-3-(difluoromethoxy)benzoate)

Ethyl 4-(2-bromopropanoyl)-3-(difluoromethoxy)benzoate is a specialized organic compound featuring a bromopropanoyl moiety and a difluoromethoxy substituent on a benzoate ester framework. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the bromine atom enhances its utility in cross-coupling reactions, while the difluoromethoxy group contributes to metabolic stability and lipophilicity in derived compounds. The ethyl ester functionality offers further synthetic flexibility for hydrolysis or transesterification. Its well-defined molecular architecture ensures consistent performance in complex organic transformations, particularly in the development of bioactive molecules. Suitable for controlled environments, it requires handling under inert conditions due to its sensitivity.
Ethyl 4-(2-bromopropanoyl)-3-(difluoromethoxy)benzoate structure
1805888-78-1 structure
Product name:Ethyl 4-(2-bromopropanoyl)-3-(difluoromethoxy)benzoate
CAS No:1805888-78-1
MF:C13H13BrF2O4
Molecular Weight:351.140730619431
CID:4955980

Ethyl 4-(2-bromopropanoyl)-3-(difluoromethoxy)benzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-(2-bromopropanoyl)-3-(difluoromethoxy)benzoate
    • インチ: 1S/C13H13BrF2O4/c1-3-19-12(18)8-4-5-9(11(17)7(2)14)10(6-8)20-13(15)16/h4-7,13H,3H2,1-2H3
    • InChIKey: OQBLXDAQJGCJCN-UHFFFAOYSA-N
    • SMILES: BrC(C)C(C1C=CC(C(=O)OCC)=CC=1OC(F)F)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 20
  • 回転可能化学結合数: 7
  • 複雑さ: 351
  • トポロジー分子極性表面積: 52.6
  • XLogP3: 3.9

Ethyl 4-(2-bromopropanoyl)-3-(difluoromethoxy)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A015007206-1g
Ethyl 4-(2-bromopropanoyl)-3-(difluoromethoxy)benzoate
1805888-78-1 97%
1g
1,579.40 USD 2021-06-21
Alichem
A015007206-500mg
Ethyl 4-(2-bromopropanoyl)-3-(difluoromethoxy)benzoate
1805888-78-1 97%
500mg
823.15 USD 2021-06-21
Alichem
A015007206-250mg
Ethyl 4-(2-bromopropanoyl)-3-(difluoromethoxy)benzoate
1805888-78-1 97%
250mg
475.20 USD 2021-06-21

Ethyl 4-(2-bromopropanoyl)-3-(difluoromethoxy)benzoate 関連文献

Ethyl 4-(2-bromopropanoyl)-3-(difluoromethoxy)benzoateに関する追加情報

Ethyl 4-(2-bromopropanoyl)-3-(difluoromethoxy)benzoate (CAS No. 1805888-78-1): A Multifaceted Compound in Modern Chemical Biology

Ethyl 4-(2-bromopropanoyl)-3-(difluoromethoxy)benzoate, identified by its CAS number 1805888-78-1, is a compound that has garnered significant attention in the field of chemical biology due to its unique structural features and potential applications. This molecule, featuring a benzoate core substituted with a 2-bromopropanoyl group and a 3-(difluoromethoxy) moiety, presents an intriguing platform for the development of novel bioactive agents.

The structural composition of Ethyl 4-(2-bromopropanoyl)-3-(difluoromethoxy)benzoate makes it a versatile intermediate in organic synthesis. The presence of both bromine and difluoromethoxy groups offers multiple reaction sites for further functionalization, enabling chemists to tailor the molecule for specific biological targets. This flexibility is particularly valuable in the design of drug candidates, where precise molecular modifications can significantly alter pharmacological properties.

In recent years, there has been growing interest in the development of molecules that can modulate biological pathways associated with inflammation and cancer. The benzoate moiety, a common feature in many bioactive compounds, is known for its ability to interact with various biological targets. Specifically, studies have shown that benzoate derivatives can exhibit anti-inflammatory and anti-cancer properties by inhibiting key enzymes and signaling pathways involved in these processes.

The 2-bromopropanoyl group in Ethyl 4-(2-bromopropanoyl)-3-(difluoromethoxy)benzoate adds an additional layer of functionality that can be exploited for further derivatization. Brominated compounds are frequently used in medicinal chemistry due to their reactivity and ability to form stable complexes with biological targets. This makes them valuable tools for developing molecules with enhanced binding affinity and selectivity.

The 3-(difluoromethoxy) substituent is another critical feature of this compound. Difluoromethoxy groups have been increasingly recognized for their ability to improve metabolic stability and bioavailability of drug candidates. This is particularly important in the context of drug development, where molecules must withstand the harsh conditions of metabolic processes while maintaining their pharmacological activity. The presence of this group in Ethyl 4-(2-bromopropanoyl)-3-(difluoromethoxy)benzoate suggests that it may possess favorable pharmacokinetic properties.

Recent research has also explored the potential of Ethyl 4-(2-bromopropanoyl)-3-(difluoromethoxy)benzoate as a scaffold for developing small-molecule inhibitors targeting specific enzymes involved in cancer progression. For instance, studies have shown that benzoate derivatives can inhibit kinases and other enzymes that play crucial roles in tumor growth and metastasis. The unique combination of functional groups in this compound makes it an attractive candidate for further investigation in this area.

In addition to its applications in oncology, Ethyl 4-(2-bromopropanoyl)-3-(difluoromethoxy)benzoate has shown promise in the development of anti-inflammatory agents. Inflammatory processes are central to many chronic diseases, including arthritis and autoimmune disorders. By modulating key inflammatory pathways, this compound could potentially offer therapeutic benefits in these conditions. Preliminary studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

The synthesis of Ethyl 4-(2-bromopropanoyl)-3-(difluoromethoxy)benzoate involves a series of well-established organic reactions, including esterification, bromination, and fluorination. These reactions are typically performed under controlled conditions to ensure high yield and purity. The availability of efficient synthetic routes makes this compound accessible for further chemical modifications and biological evaluations.

In conclusion, Ethyl 4-(2-bromopropanoyl)-3-(difluoromethoxy)benzoate (CAS No. 1805888-78-1) is a multifaceted compound with significant potential in the field of chemical biology. Its unique structural features make it a valuable tool for developing novel bioactive agents targeting various diseases, including cancer and inflammation. Further research is warranted to fully explore its biological activities and therapeutic applications.

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